![molecular formula C30H46Na2O10 B13419416 disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)
disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate
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Overview
Description
Disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors to control temperature, pressure, and reaction time. The process would also require rigorous purification steps, such as chromatography, to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield additional hydroxy or carboxylate groups, while substitution reactions may introduce new alkyl or aryl groups.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. For example, the compound may inhibit the activity of certain enzymes, thereby altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of cyclopenta[a]phenanthrene, such as:
Cholesterol: A well-known sterol with a similar core structure.
Steroid Hormones: Such as testosterone and estrogen, which also share a similar cyclopenta[a]phenanthrene backbone.
Uniqueness
What sets this compound apart from its similar counterparts is its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Disodium (2S,3S,4S,5R,6R)-6-[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound known for its diverse biological activities. This compound has garnered attention in the fields of pharmacology and biochemistry due to its potential therapeutic applications.
The molecular formula of the compound is C31H43N3Na10O49S8, with a molecular weight of approximately 1728.08 g/mol. Its structural complexity includes multiple hydroxyl groups and carboxylate functionalities that contribute to its solubility and reactivity in biological systems.
Anticoagulant Properties
One of the primary biological activities associated with this compound is its anticoagulant effect. Research indicates that it functions as a selective inhibitor of factor Xa in the coagulation cascade. This property is crucial for preventing thrombosis and is particularly beneficial in managing conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE).
A study demonstrated that disodium (2S...) significantly reduced thrombin generation in plasma assays when compared to controls. This effect was attributed to its ability to bind to antithrombin and enhance its inhibitory action on factor Xa .
Anti-inflammatory Effects
In addition to anticoagulant properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines. This activity suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
A case study involving animal models indicated that treatment with disodium (2S...) led to a marked decrease in inflammation markers and improved clinical outcomes in models of induced inflammation .
Pharmacokinetics
The pharmacokinetic profile of disodium (2S...) reveals that it has a favorable absorption rate when administered subcutaneously or intravenously. Studies indicate that it reaches peak plasma concentrations within 1 to 2 hours post-administration and has a half-life suitable for once-daily dosing regimens .
Safety Profile
Toxicological assessments have indicated that disodium (2S...) has a low incidence of adverse effects when used at therapeutic doses. Common side effects reported include mild gastrointestinal disturbances and transient increases in liver enzymes. Long-term studies are ongoing to further evaluate its safety profile.
Comparative Analysis
Property | Disodium (2S...) | Other Anticoagulants |
---|---|---|
Mechanism of Action | Factor Xa inhibitor | Direct thrombin inhibitors |
Administration Route | Subcutaneous/Intravenous | Oral/Intravenous |
Half-life | 10 hours | Varies by drug |
Common Side Effects | Mild GI disturbances | Bleeding complications |
Properties
Molecular Formula |
C30H46Na2O10 |
---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C30H48O10.2Na/c1-14(4-9-22(32)33)18-7-8-19-17-6-5-15-12-16(10-11-29(15,2)20(17)13-21(31)30(18,19)3)39-28-25(36)23(34)24(35)26(40-28)27(37)38;;/h14-21,23-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38);;/q;2*+1/p-2/t14-,15-,16-,17?,18-,19+,20?,21+,23+,24+,25-,26+,28-,29+,30-;;/m1../s1 |
InChI Key |
ZBOZNAKXKYVSMI-FVWMAUHXSA-L |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](CC3C2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)O)C.[Na+].[Na+] |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)O)C.[Na+].[Na+] |
Origin of Product |
United States |
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